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Compound of Interest

Compound Name: 3-Ethoxy-N,N-diethylaniline

Cat. No.: B042518 Get Quote

Introduction: The Need for Rigorous
Characterization
3-Ethoxy-N,N-diethylaniline (CAS No. 1864-92-2) is a tertiary aniline derivative whose

electron-donating ethoxy and diethylamino groups make it a valuable precursor in organic

synthesis.[1] The electronic properties it imparts are fundamental to the chromophore

development in dyes and the performance of novel photoresponsive materials.[1] However, the

presence of impurities—such as unreacted starting materials (e.g., 3-ethoxyaniline), partially

alkylated byproducts (e.g., 3-ethoxy-N-ethylaniline), or isomers—can drastically alter the

performance and safety profile of the final product.

Therefore, a multi-technique analytical approach is not merely a quality control measure but a

foundational requirement for reproducible scientific outcomes. This guide establishes a

framework for the definitive characterization of this compound.

Physicochemical Properties
A summary of the key physical and chemical properties of 3-Ethoxy-N,N-diethylaniline
provides a baseline for analytical method development.
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Property Value Source

CAS Number 1864-92-2 [1]

Molecular Formula C₁₂H₁₉NO [2][3][4]

Molecular Weight 193.29 g/mol [3][5]

Boiling Point ~269.5 - 290 °C at 760 mmHg [2]

Density ~0.961 g/cm³ [2]

Refractive Index ~1.52 [2]

Appearance Liquid N/A

Workflow for Comprehensive Characterization
A logical workflow ensures that all critical quality attributes of the compound are assessed. The

process begins with unambiguous identity confirmation, proceeds to quantitative purity

assessment, and concludes with further physicochemical analysis.
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Caption: Workflow for the analytical characterization of 3-Ethoxy-N,N-diethylaniline.
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Identity Confirmation: Spectroscopic Analysis
Identity confirmation relies on techniques that probe the molecule's unique structure. The

combination of NMR, IR, and MS provides an unassailable confirmation of the compound's

identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of

an organic molecule.[1] Both ¹H and ¹³C NMR should be performed.

Expertise & Rationale: For 3-Ethoxy-N,N-diethylaniline, ¹H NMR is crucial for confirming

the presence and connectivity of the two distinct ethyl groups (one attached to oxygen, one

to nitrogen) and the substitution pattern on the aromatic ring. The chemical shifts are

influenced by the electron-donating nature of the nitrogen and oxygen atoms.[1]

Expected ¹H and ¹³C NMR Chemical Shifts:
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Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale

-N(CH₂CH₃)₂ ~1.1 (t, 6H) ~12.5
Methyl protons split by

adjacent methylene.

-N(CH₂CH₃)₂ ~3.3 (q, 4H) ~44.5

Methylene protons

adjacent to nitrogen

are deshielded.

-OCH₂CH₃ ~1.4 (t, 3H) ~15.0
Methyl protons of the

ethoxy group.

-OCH₂CH₃ ~4.0 (q, 2H) ~63.5

Methylene protons

adjacent to oxygen

are strongly

deshielded.

Aromatic C-H ~6.5 - 7.5 (m, 4H) ~100 - 150

Complex splitting due

to meta-substitution

pattern.[1]

Aromatic C-N N/A ~148

Quaternary carbon

attached to the

diethylamino group.

Aromatic C-O N/A ~159

Quaternary carbon

attached to the ethoxy

group.

Note: Predicted values are based on standard chemical shift ranges for similar functional

groups. Actual values may vary based on solvent and instrument.[1]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within the molecule by detecting their

characteristic vibrational frequencies.

Expertise & Rationale: The IR spectrum provides rapid confirmation of key structural

components. The C-O ether stretch and the aromatic ring vibrations are key diagnostic
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peaks to look for, while the C-H stretches confirm the aliphatic and aromatic nature of the

compound.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group

3100 - 3000 C-H Stretch Aromatic Ring

2970 - 2850 C-H Stretch Aliphatic (Ethyl Groups)[1]

1600 - 1450 C=C Stretch Aromatic Ring

1260 - 1200 C-N Stretch Aryl Amine

1250 - 1000 C-O Stretch Aryl Ether

Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive proof of its elemental

composition.

Expertise & Rationale: Electrospray ionization (ESI) is a suitable soft ionization technique

that will primarily yield the protonated molecular ion [M+H]⁺. High-resolution mass

spectrometry (HRMS) should be used to confirm the elemental formula to within 5 ppm

accuracy.

Expected Mass-to-Charge Ratios (m/z):

Adduct Calculated m/z

[M+H]⁺ 194.1539

[M+Na]⁺ 216.1359

[M]⁺ 193.1461

Data derived from predicted values.[4]

Purity Assessment: Chromatographic Methods
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Chromatography is the gold standard for separating the main compound from any impurities. A

primary HPLC method should be developed and validated, with GC serving as an orthogonal

method for confirmation.

High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: A reversed-phase HPLC method using a C18 stationary phase is

ideal for a molecule of moderate polarity like 3-Ethoxy-N,N-diethylaniline. The aromatic

ring provides a strong chromophore for UV detection, making this a sensitive and robust

method. A gradient elution is chosen to ensure that both more polar (e.g., 3-ethoxyaniline)

and less polar impurities are effectively separated and eluted. The choice of a buffered

mobile phase (e.g., with formic acid) ensures peak shape and reproducibility by keeping the

tertiary amine protonated.

Principle of HPLC Separation

Sample Injection

Mixture of:
- 3-Ethoxy-N,N-diethylaniline (Analyte)

- Impurity A (More Polar)
- Impurity B (Less Polar)

Reversed-Phase C18 Column (Nonpolar Stationary Phase)

   

Mobile Phase (Polar) Flow

UV Detector
(Signal Acquisition)

Impurity A
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Analyte
(Intermediate Retention)

Impurity B
(Elutes Last)
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Caption: Chromatographic separation based on polarity.
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Protocol: HPLC-UV Purity Determination
1. Instrumentation and Materials:

HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Diluent: 50:50 Acetonitrile:Water.

3-Ethoxy-N,N-diethylaniline reference standard and sample.

2. Chromatographic Conditions:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b042518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Setting Rationale

Column Temperature 30 °C
Ensures reproducible retention

times.

Flow Rate 1.0 mL/min
Standard flow for a 4.6 mm ID

column.

Injection Volume 5 µL
Small volume to prevent peak

overload.

Detection Wavelength 254 nm
Strong absorbance for the

aniline chromophore.

Gradient Program Time (min) %B

0.0 30

15.0 95

18.0 95

18.1 30

25.0 30

3. System Suitability Test (SST):

Purpose: To verify that the chromatographic system is performing adequately before sample

analysis.

Procedure: Prepare a solution of the reference standard at ~0.5 mg/mL. Make five replicate

injections.

Acceptance Criteria:

Tailing Factor (T): 0.8 ≤ T ≤ 1.5.

Theoretical Plates (N): > 2000.

Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
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4. Sample Preparation:

Accurately weigh ~10 mg of the 3-Ethoxy-N,N-diethylaniline sample into a 20 mL

volumetric flask.

Dissolve and dilute to volume with the sample diluent to achieve a final concentration of ~0.5

mg/mL.

Filter through a 0.45 µm syringe filter before injection.

5. Analysis and Calculation:

Inject the sample solution.

Integrate all peaks with an area greater than 0.05% of the main peak area.

Calculate purity using the area percent method:

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

6. Potential Impurities to Monitor:

3-ethoxyaniline: Starting material, will be significantly more polar and elute early.

3-ethoxy-N-ethylaniline: Mono-alkylated byproduct, will be slightly more polar than the main

compound.

Isomers (e.g., 2- or 4-ethoxy-N,N-diethylaniline): May have similar retention times and

require good column efficiency to resolve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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